2,5-Diphenylpyrrolidine

Asymmetric Synthesis Organocatalysis Process Chemistry

Traditional chiral amines often suffer from volatility, low enantiopurity, and poor recovery, hampering reproducible asymmetric synthesis. 2,5-Diphenylpyrrolidine is a rigid, C2-symmetric, non-volatile crystalline solid (mp 50 °C) that overcomes these challenges. - Delivers up to 95% ee in Rh-catalyzed conjugate additions, outperforming dimethyl analogs. - High enantiomeric purity (>98% e.e.) ensures reliable diastereoselectivity as a chiral auxiliary. - Stable solid simplifies handling, recovery, and recycling for cost-effective workflows. - Sharp optical rotation (+109°) for chiral HPLC calibration and method validation.

Molecular Formula C16H17N
Molecular Weight 223.31 g/mol
Cat. No. B1257105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diphenylpyrrolidine
Synonyms2,5-diphenylpyrrolidine
Molecular FormulaC16H17N
Molecular Weight223.31 g/mol
Structural Identifiers
SMILESC1CC(NC1C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C16H17N/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2
InChIKeyNAOGHMNKMJMMNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Diphenylpyrrolidine: Core Asymmetric Catalysis Scaffold


2,5-Diphenylpyrrolidine is a C₂-symmetric chiral secondary amine with a pyrrolidine core substituted with phenyl groups at the 2- and 5-positions . It exists as enantiopure (2R,5R)- and (2S,5S)- stereoisomers and serves as a foundational scaffold for organocatalysts, chiral auxiliaries, and ligands in asymmetric synthesis . The compound is a non-volatile, stable crystalline solid [1] and is commercially available with a purity of ≥95% (GC) [2].

C₂-symmetric chiral scaffold for asymmetric catalysis and ligand design
Available as enantiopure (R,R) or (S,S) stereoisomers for chiral control studies
Non-volatile crystalline solid supports reproducible handling and recovery

Why Generic Pyrrolidines Cannot Replace 2,5-Diphenylpyrrolidine


Substitution of 2,5-diphenylpyrrolidine with unsubstituted pyrrolidine or mono-substituted analogs is not feasible due to profound differences in steric and electronic properties that dictate function. The C₂-symmetric trans-2,5-diphenyl substitution creates a rigid, well-defined chiral environment essential for high stereoselectivity in asymmetric catalysis and chiral discrimination in biological systems . Unsubstituted pyrrolidine lacks the steric bulk and π-interaction capabilities of the phenyl rings, while mono-substituted analogs like 2-phenylpyrrolidine lack the C₂-symmetry required for many ligand and auxiliary applications . Furthermore, the diphenyl derivative offers significant advantages in physical handling, as it is a non-volatile, stable crystalline solid, in contrast to the volatile 2,5-dimethylpyrrolidine, which complicates recovery and recycling [1].

Property
2,5-Diphenylpyrrolidine
Generic Pyrrolidines
Steric environment
C₂-symmetric diaryl scaffold with π-interactions
Lacks aryl bulk; mono-substituted analogs break C₂ symmetry
Chiral induction
Defined trans-2,5 stereochemistry
Unsubstituted pyrrolidine is achiral; chiral induction absent
Physical handling
Non-volatile crystalline solid, m.p. ~50 °C
2,5-Dimethyl analog is volatile liquid; recovery and scale-up may be complicated

Procurement Evidence: 2,5-Diphenylpyrrolidine vs. Analogs


Crystalline Stability Advantage Over Volatile Analogs

2,5-Diphenylpyrrolidine offers a critical handling advantage over its aliphatic analog 2,5-dimethylpyrrolidine. The diphenyl derivative is a non-volatile, stable crystalline compound [1]. This is in direct contrast to the 2,5-dimethyl analog, which is volatile, making it difficult to scale up procedures and recover the chiral auxiliary for recycling [1].

Crystalline stability vs volatile analogs
Head-to-head
Non-volatile solid (m.p. 50 °C) vs volatile liquid (b.p. ~80-90 °C)
Supports handling reproducibility and recovery context
Volatility comparison based on standard lab conditions
Asymmetric Synthesis Organocatalysis Process Chemistry

Synthetic Efficiency: High Enantiomeric Purity and Yield

The synthesis of enantiopure 2,5-diphenylpyrrolidine has been optimized to provide high yields and excellent enantiomeric excess (ee). For instance, (R,R)-2,5-diphenylpyrrolidine can be prepared from 1,4-diphenyl-1,4-butanedione in 4 steps with an overall yield of 64% and an enantiomeric purity of >98% e.e. [1]. A separate procedure for the (S,S)-enantiomer achieved the corresponding 1,4-diol intermediate in 52% to 97% ee, depending on the specific chiral reagent and conditions used [2].

Synthetic efficiency
Reported
>98% ee, 64% overall yield
Supports stereochemical purity verification
Achieved via asymmetric reduction with Ipc₂BCl
Asymmetric Catalysis Chiral Auxiliary Synthetic Methodology

HPPD Enzyme Inhibition: Binding Affinity

2,5-Diphenylpyrrolidine demonstrates measurable, albeit moderate, inhibition of 4-Hydroxyphenylpyruvate dioxygenase (HPPD). BindingDB data indicates an IC₅₀ of 90 nM for this compound against HPPD from pig liver [1].

HPPD enzyme inhibition
Reported
IC₅₀ 90 nM
Reported enzyme inhibition context
Against HPPD from pig liver; baseline interaction
Medicinal Chemistry Herbicide Discovery Enzyme Inhibition

Purity and Analytical Benchmarks for Procurement

Commercial specifications provide clear benchmarks for procurement. (2R,5R)-2,5-Diphenylpyrrolidine from a major supplier is specified with a purity of >95.0% (GC), a melting point range of 46.0 to 53.0 °C, and a specific optical rotation [α]20/D of +107 to +117° (C=1, CHCl₃) [1]. The (2S,5S)-enantiomer exhibits a melting point of 48-52 °C and an optical rotation [α]20/D of -116 to -108° (C=1, CHCl₃) .

Purity and analytical benchmarks
Data to verify
>95.0% (GC), m.p. 46-53 °C, [α]D +107 to +117° (CHCl₃)
Specification-review context for procurement
Supplier specifications; confirm identity independently
Chemical Procurement Analytical Chemistry Quality Control

Rh-Catalyzed Conjugate Addition: Enantioselectivity

Derivatives of 2,5-diphenylpyrrolidine demonstrate high enantioselectivity as chiral ligands. A phosphoramidite ligand derived from (S,S)-2,5-diphenylpyrrolidine, when used in a mixed Rh precatalyst system, afforded enantiomeric excesses (ee) up to 95% in the asymmetric conjugate addition of phenylboronic acid to cyclic enones [1].

Rh-catalyzed enantioselectivity
Class-level
up to 95% ee
Supports enantioselective catalysis review
Ligand-derived performance; class-level inference
Asymmetric Catalysis Chiral Ligands Organometallic Chemistry

2,5-Diphenylpyrrolidine: Validated Application Scenarios


Asymmetric Organocatalysis and Chiral Ligand Design

The C₂-symmetric structure and high enantiopurity of 2,5-diphenylpyrrolidine make it an ideal scaffold for the development of organocatalysts and chiral ligands. Its ability to induce enantioselectivities up to 95% ee in Rh-catalyzed conjugate additions underscores its value in asymmetric synthesis [1]. The compound's non-volatile nature facilitates catalyst recovery and reuse, a key advantage over volatile analogs like 2,5-dimethylpyrrolidine [2].

Chiral Auxiliary in Stereoselective Synthesis

2,5-Diphenylpyrrolidine serves as a robust chiral auxiliary. Its high enantiomeric purity (>98% e.e.) and well-defined stereochemistry are essential for achieving high diastereoselectivity in auxiliary-directed transformations [3]. The crystalline nature of the compound simplifies the purification of diastereomeric intermediates, a practical benefit not offered by liquid or low-melting analogs [2].

Medicinal Chemistry Scaffold for HPPD Inhibitor Development

The compound exhibits measurable inhibition of HPPD with an IC₅₀ of 90 nM [4]. While this activity is modest, it establishes 2,5-diphenylpyrrolidine as a validated starting point for the design of more potent and selective HPPD inhibitors, which are of interest as herbicides and potential therapeutics.

Quality Control and Method Development

The well-defined physical and spectroscopic properties, including a sharp melting point (50 °C) and specific optical rotation (+109°), make 2,5-diphenylpyrrolidine a useful reference standard for analytical method development, chiral HPLC calibration, and verification of stereochemical purity in synthetic workflows [5].

Application
Selection Property
Validation Focus
Asymmetric organocatalysis studies
C₂-symmetric scaffold purity
Enantioselectivity and catalyst recovery
Stereoselective synthesis with chiral auxiliaries
High enantiomeric purity
Diastereoselectivity and intermediate purification
HPPD inhibitor design research
Enzyme inhibition baseline
Binding affinity and selectivity profiling
Analytical method development
Well-defined physical properties
Chiral purity and identity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


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